4-Amino-3-nitronaphthalene-1-sulfonate is a chemical compound belonging to the class of aminonaphthalenesulfonic acids, characterized by the presence of an amino group, a nitro group, and a sulfonic acid group on a naphthalene ring. Its molecular formula is , indicating a complex structure that allows for various chemical interactions. This compound appears as a crystalline solid and is typically used in dye manufacturing and as a chemical intermediate in organic synthesis.
These reactions are significant for modifying the compound's properties for specific applications.
This compound has shown mutagenic properties, indicating potential effects on genetic material. Its biological activity may also include:
The synthesis of 4-Amino-3-nitronaphthalene-1-sulfonate can be achieved through various methods:
These methods highlight the compound's versatility in organic synthesis.
4-Amino-3-nitronaphthalene-1-sulfonate has several applications, including:
Studies on 4-Amino-3-nitronaphthalene-1-sulfonate have indicated interactions with various biological systems, including:
These interactions are crucial for understanding its biological implications and potential therapeutic uses.
Several compounds share structural similarities with 4-Amino-3-nitronaphthalene-1-sulfonate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Aminonaphthalene-4-sulfonic acid | Precursor to various food dyes; used in textile applications. | |
| 2-Aminonaphthalene-1-sulfonic acid | Known as Tobias acid; utilized in pigment production. | |
| 4-Amino-3-hydroxy-nitronaphthalene | Exhibits different biological activities due to hydroxyl group. | |
| 1-Aminonaphthalene | A simpler structure; less functional diversity compared to 4-amino compound. |
These compounds illustrate variations in functional groups that influence their reactivity and applications, highlighting the uniqueness of 4-Amino-3-nitronaphthalene-1-sulfonate within this chemical family.
The synthesis of 4-Amino-3-nitronaphthalene-1-sulfonate traditionally proceeds through sequential sulfonation and nitration of naphthalene precursors. Initial sulfonation employs gaseous sulfur trioxide (SO₃) diluted in inert gases (N₂ or air), achieving β-naphthalenesulfonic acid as the major product through careful isomer control . Reacting naphthalene with 1–40% SO₃ gas mixtures at 50–70°C produces crude sulfonation mixtures containing 60–80% β-isomer, which is critical for subsequent stability in condensation reactions .
Nitration follows using mixed acid systems (HNO₃/H₂SO₄), where the sulfonate group directs nitro-group placement. Patent data reveals that 65–70% nitric acid at 50–65°C optimally nitrates 1-naphthalenesulfonic acid, yielding 61.5% 1-nitro-8-sulfonic acid derivatives . Temperature control below 40°C prevents polysubstitution, while urea additives mitigate oxidative side reactions .
| Parameter | Sulfonation | Nitration |
|---|---|---|
| Reagent | SO₃ (10% in N₂) | 65–70% HNO₃ |
| Temperature | 50–70°C | 50–65°C |
| Catalyst/Additive | 5–10% H₂SO₄ | Urea (1–5 wt%) |
| Key Isomer Yield | 75–85% β-isomer | 60–65% 8-nitro isomer |
Recent advances employ acidic zeolites and transition metal complexes to enhance regioselectivity. HZSM-5 molecular sieves modified with phosphotungstic acid increase 1,5- and 1,8-dinitronaphthalene yields to 46.5% and 52.1%, respectively, by orienting nitronium ion attack . These catalysts operate in 65–68% nitric acid at 65°C, reducing reaction times from 12 hours to 3 hours compared to traditional methods .
Palladium-catalyzed C-H activation offers an alternative route, particularly for 1-carbonylnaphthalenes. By leveraging carbonyl directing groups, peri-selective (C8) oxygenation achieves 70–80% yields under mild conditions (Pd(OAc)₂, 80°C), bypassing sulfonation steps entirely . This method’s atom economy positions it as a sustainable alternative, though scalability remains unproven.
Solvent systems profoundly impact intermediate stability. Sulfonation requires aprotic media (e.g., dichloroethane) to prevent hydrolysis, while nitration benefits from polar solvents (sulfuric acid) stabilizing nitronium ions . Temperature gradients are critical:
Additives address two key challenges: isomer control and byproduct suppression. Introducing 5–10% sulfuric acid during sulfonation lowers sulfone byproducts from 15% to <5% by protonating reactive intermediates . Urea (1–5 wt%) in nitration scavenges nitrous acid, reducing oxidative decomposition of naphthalene cores . Metal chelators (EDTA) in catalytic systems prevent zeolite deactivation, maintaining >90% activity over five reaction cycles .
X-ray crystallographic studies of sodium naphthalene sulfonate derivatives provide critical insights into the packing arrangements of 4-amino-3-nitronaphthalene-1-sulfonate. The compound exhibits a layered morphology characterized by alternating cationic and anionic regions, with the sulfonate group forming hydrogen bonds to adjacent amino and nitro functionalities [2]. The naphthalene backbone adopts a planar configuration, with dihedral angles between aromatic rings measuring 179.8° ± 0.3°, indicating minimal torsional strain [2].
Crystallographic parameters derived from related naphthalene sulfonates show unit cell dimensions of a = 8.42 Å, b = 6.31 Å, c = 12.75 Å, and α = 90°, β = 94.5°, γ = 90° [2]. The sulfonate group occupies specific spatial orientations, with sulfur-oxygen bond lengths averaging 1.45 Å (S–O) and 1.57 Å (S–C), consistent with resonance stabilization of the sulfonate anion [5].
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| S–O bond length | 1.45 ± 0.02 | Resonance stabilization |
| S–C bond length | 1.57 ± 0.03 | σ-bond character |
| C–N (amino) | 1.38 ± 0.01 | Conjugation with aromatic system |
| O–N–O (nitro) | 124.5 ± 0.5 | Electron-withdrawing effect |
The crystal packing demonstrates interdigitation of sulfonate groups between adjacent layers, creating a three-dimensional network stabilized by π-π stacking (3.4 Å interplanar distance) and hydrogen bonding (2.8–3.1 Å O···H–N distances) [2] [5].
Sulfur-33 nuclear magnetic resonance (³³S NMR) spectroscopy reveals distinct chemical shifts for 4-amino-3-nitronaphthalene-1-sulfonate compared to positional isomers. The sulfonate group produces a resonance at δ = 342.1 ppm, shifted upfield by 15.3 ppm relative to naphthalene-2-sulfonate due to increased electron density from the amino group [5].
Carbon-13 solid-state NMR spectra show the following key assignments:
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C1 (sulfonated) | 142.7 | Direct sulfonate substitution |
| C4 (amino) | 128.9 | Amino conjugation effects |
| C3 (nitro) | 149.3 | Nitro group deshielding |
| C5–C10 | 123.4–131.8 | Aromatic π-system |
Proton NMR in deuterated dimethyl sulfoxide (DMSO-d₆) resolves three distinct regions: aromatic protons (δ 7.2–8.5 ppm), amino protons (δ 6.8 ppm, broad singlet), and sulfonate protons (δ 3.4 ppm, exchange with solvent) [5] [6]. The nitro group induces a 0.7 ppm downfield shift for adjacent protons compared to non-nitrated analogs [5].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level quantify the electron density redistribution in 4-amino-3-nitronaphthalene-1-sulfonate. The sulfonate group exhibits a partial charge of −0.72 e, while the nitro group carries −0.31 e, creating a dipole moment of 5.89 Debye along the C1–C4 axis [4].
Electrostatic potential maps reveal three distinct regions:
Frontier molecular orbital analysis shows a HOMO–LUMO gap of 3.12 eV, with the HOMO localized on the amino-naphthalene system and the LUMO concentrated on the nitro-sulfonate moiety [4]. This electronic configuration facilitates charge-transfer interactions with solvent molecules and catalytic surfaces [1] [4].
Explicit solvent molecular dynamics simulations (AMBER force field) in aqueous and ethanol environments demonstrate distinct solvation patterns. Water molecules form a primary hydration shell (2.8 Å radius) around sulfonate oxygens, with an average residence time of 18.7 ps [1]. Ethanol exhibits preferential interaction with the nitro group, forming hydrogen bonds (2.95 Å O···H–O) that persist for 9.3 ps [1].
Radial distribution functions (RDFs) quantify solvent affinity:
| Solvent | Site | g(r) Peak Position (Å) | Coordination Number |
|---|---|---|---|
| Water | Sulfonate O | 2.80 | 5.2 |
| Ethanol | Nitro O | 2.95 | 1.8 |
| Water | Amino N | 3.10 | 3.1 |
The simulations predict a diffusion coefficient of 7.3 × 10⁻¹⁰ m²/s in water versus 2.1 × 10⁻¹⁰ m²/s in ethanol, consistent with experimental viscosity measurements [1] [3].
4-Amino-3-nitronaphthalene-1-sulfonate (molecular formula C₁₀H₈N₂O₅S) integrates an electron-rich amino substituent, a strongly electron-withdrawing nitro group, and a highly acidic sulfonate moiety on a naphthalene scaffold. This combination generates unique patterns of charge distribution and reactivity that underpin each mechanistic subsection addressed below [1] [2].
The conjugated π-system of the naphthalene core promotes intramolecular charge transfer between the amino and nitro substituents, while the sulfonate group acts as a potent leaving group or hydrogen bond acceptor depending on medium polarity [3] [4]. Density-functional calculations (B3LYP/6-311+G(d,p)) predict a ground-state dipole moment of 6.2D with major vector components oriented from the amino nitrogen towards the nitro oxygen atoms, corroborating the experimentally observed solvent-dependent electronic spectra [5].
Extensive kinetic profiling of model reactions—such as the displacement of the sulfonate group by secondary amines—demonstrates that 4-amino-3-nitronaphthalene-1-sulfonate undergoes a stepwise SNAr process with a transient Meisenheimer σ complex [6] [7]. Time-resolved stopped-flow spectroscopy yields second-order rate constants markedly faster (k = 4.5×10³M⁻¹s⁻¹ at 298K in DMSO) than unsubstituted naphthalene sulfonates, confirming the synergistic activation provided by the ortho nitro group [7].
| Nucleophile | Solvent | k298 K (M⁻¹s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹K⁻¹) |
|---|---|---|---|---|
| Piperidine | DMSO | 4.5×10³ [7] | 36.8 [7] | –42 [7] |
| Morpholine | DMF | 2.1×10³ [6] | 38.1 [6] | –47 [6] |
| Methoxide | MeOH | 0.8×10³ [6] | 40.5 [6] | –51 [6] |
Negative entropies of activation corroborate an associative transition state constrained by charge delocalisation across the aromatic ring [6].
A Hammett analysis (σp range –0.83 to +0.78) produces a ρ value of +4.2, consistent with pronounced build-up of negative charge in the rate-determining addition step—direct evidence for the classic two-step mechanism rather than a concerted pathway proposed for less activated systems [6] [8].
Cyclic voltammetric studies (glassy-carbon electrode, 0.1 M tetrabutylammonium perchlorate/acetonitrile) reveal two quasi-reversible redox couples—one nitro-centred and one amino-centred—at –0.62 V and +0.48 V versus Ag|AgCl, respectively [9] [10]. Under homogeneous ruthenium(II) photoredox catalysis, the compound participates in single-electron transfer cycles to form a persistent radical anion exhibiting λmax = 510 nm (ε = 3,800 L mol⁻¹ cm⁻¹) and half-life τ1/2 = 74 ms in deaerated acetonitrile [11].
| Technique | Ep,a (V) | Ep,c (V) | ΔEp (mV) | ip,a/ip,c | D (×10⁻⁶ cm² s⁻¹) |
|---|---|---|---|---|---|
| CV, 100 mV s⁻¹ | –0.62 [9] | –0.66 [9] | 40 | 0.99 [9] | 7.1 [12] |
| CV, 500 mV s⁻¹ | –0.65 [9] | –0.70 [9] | 50 | 0.97 [9] | 6.9 [12] |
The near-unit current ratios confirm chemical stability of radical intermediates on the voltammetric time scale, enabling catalytic C–N bond formation in reductive cross-electrophile couplings [11].
Potentiometric titrations (0.15 M KCl, 25 °C) tracked by multi-wavelength spectrophotometry disclose a dual pKa pattern associated with aci-nitro ↔ nitro tautomerism [13] [5]. Curve-fitting to a two-site model yields pKa1 = 5.4 and pKa2 = 11.0, paralleling values reported for closely related nitroaryl sulfonates [13] [14].
| pH | Fraction Aci-Nitro (%) | λmax (nm) | ε (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| 2.0 | 12±2 [15] | 420 | 2,900 |
| 7.0 | 46±3 [5] | 445 | 3,400 |
| 12.0 | 88±2 [13] | 470 | 3,850 |
A linear free-energy relationship between log Ktaut and pH across the buffered region affords a slope of 0.98, indicating that proton transfer is rate-limiting in both forward and reverse processes [16] [15]. Quantum-chemical transition-state searches assign an activation barrier of 87 kJ mol⁻¹ for the concerted intramolecular proton shift, sharply reduced to 52 kJ mol⁻¹ when a single water molecule is included, mirroring the experimentally observed catalytic effect of increasing solvent basicity [15] [14].
Single-crystal X-ray diffraction of the ammonium salt of 4-amino-3-nitronaphthalene-1-sulfonate (monoclinic, P21/c) reveals a three-dimensional supramolecular architecture dominated by N–H···O and O–H···O bridges that propagate along the b axis [17] [18]. Table 3 summarises the principal hydrogen-bond metrics.
| Donor···Acceptor | D···A (Å) | H···A (Å) | ∠D–H···A (°) | Motif Identifier |
|---|---|---|---|---|
| N4–H4A···O1 | 2.905(2) [17] | 1.94 [17] | 171 [17] | R2²(8) |
| O5–H5···O2 | 2.624(3) [17] | 1.71 [17] | 165 [17] | R4⁴(16) |
| C7–H7···O3 | 3.038(3) [17] | 2.52 [17] | 116 [17] | C(14) |
The sulfonate oxygen atoms serve as primary acceptors, generating ribbon-like chains that stabilize π-stacked dimers of the aromatic core (centroid–centroid distance 3.82 Å) [17]. Periodic density-functional optimisations yield an intermolecular binding energy of –148 kJ mol⁻¹ per asymmetric unit, underscoring the dominant contribution of electrostatic and hydrogen-bonding forces [19].